Coronarian

描述

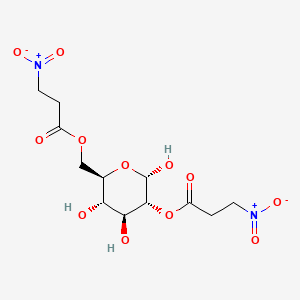

Structure

2D Structure

3D Structure

属性

分子式 |

C12H18N2O12 |

|---|---|

分子量 |

382.28 g/mol |

IUPAC 名称 |

[(2R,3S,4S,5R,6S)-3,4,6-trihydroxy-5-(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate |

InChI |

InChI=1S/C12H18N2O12/c15-7(1-3-13(20)21)24-5-6-9(17)10(18)11(12(19)25-6)26-8(16)2-4-14(22)23/h6,9-12,17-19H,1-5H2/t6-,9-,10+,11-,12+/m1/s1 |

InChI 键 |

VDUXCWJUZIOGJA-JPXBYFMYSA-N |

SMILES |

C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)OC(=O)CC[N+](=O)[O-])O)O |

手性 SMILES |

C(C[N+](=O)[O-])C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)OC(=O)CC[N+](=O)[O-])O)O |

规范 SMILES |

C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)OC(=O)CC[N+](=O)[O-])O)O |

产品来源 |

United States |

Synthesis and Chemical Modifications of Coronarian

Total Synthesis Approaches for Coronatine (B1215496)

The total synthesis of coronatine is a notable achievement in organic chemistry, requiring precise control over stereochemistry and the development of efficient bond-forming strategies. A key step in many synthetic approaches is the late-stage coupling of the two main fragments, coronafacic acid and coronamic acid.

Retrosynthetic Analysis and Key Intermediates

A common retrosynthetic strategy for coronatine (I) involves disconnecting the amide bond to yield coronafacic acid (II) and coronamic acid (III). This approach allows for the independent synthesis of the two complex fragments, which can then be coupled to afford the final product.

Figure 1: Retrosynthetic Analysis of Coronatine

Coronatine (I) is retrosynthetically cleaved at the amide linkage.

This yields Coronafacic Acid (II) , a bicyclic polyketide.

And Coronamic Acid (III) , a substituted cyclopropane (B1198618) amino acid.

Further retrosynthesis of coronafacic acid often involves intramolecular reactions to form the bicyclic core. nih.gov For coronamic acid, the main challenge is the stereoselective formation of the cyclopropane ring with the correct substitution pattern. tandfonline.com

Key intermediates in the synthesis of coronafacic acid have included cyclopentanone (B42830) derivatives, which undergo further reactions to build the second ring. nih.gov For coronamic acid, intermediates often involve chiral allylic alcohols or butanediol (B1596017) derivatives that serve as precursors for the stereoselective construction of the cyclopropane ring. tandfonline.comacs.org

Stereoselective Synthesis Strategies

The biological activity of coronatine is highly dependent on its stereochemistry. rsc.org Therefore, stereoselective synthesis is crucial.

For Coronamic Acid: Multiple strategies have been developed for the stereoselective synthesis of all four stereoisomers of coronamic acid. One approach begins with enantiomerically pure 1,2-butanediol. A key step in this synthesis is the cyclopropanation of a cyclic sulfate (B86663) with a dibenzyl malonate anion. The desired stereochemistry of the amino group is introduced via a Curtius rearrangement. tandfonline.com

Another effective method employs a D-glucose-derived chiral auxiliary to direct a highly diastereoselective cyclopropanation of allylic alcohol derivatives. This strategy has been successfully applied to the synthesis of all four stereoisomers of coronamic acid. acs.org

For Coronafacic Acid: Enantioselective synthesis of (+)-coronafacic acid has been achieved using a rhodium-catalyzed cyclization of an α-diazoester to create a key cyclopentanone intermediate with high enantiomeric purity. nih.govnih.gov This is followed by an iron-mediated cyclocarbonylation of an alkenyl cyclopropane to construct the bicyclic enone core. nih.govnih.gov Subsequent hydrogenation and functional group manipulations lead to the natural product. nih.gov

Novel Methodologies in Coronatine Synthesis

Researchers have continuously sought to improve the efficiency and scalability of coronatine synthesis. One notable advancement is the development of a scalable total synthesis of coronafacic acid, which has enabled the production of gram-scale quantities. This has been instrumental in conducting comprehensive structure-activity relationship (SAR) studies. nih.govresearchgate.net A key feature of this scalable route is an intramolecular Diels-Alder (IMDA) reaction to construct the core of coronafacic acid. researchgate.net

Semisynthetic Routes to Coronatine and its Analogues

While total synthesis provides access to the natural product and its stereoisomers, semisynthetic approaches can be valuable for creating a wider range of analogues for biological testing. Information specifically on semisynthetic routes starting from a naturally isolated precursor for coronatine is less common in the literature compared to total synthesis. However, the modular nature of the total synthesis, where coronafacic acid and coronamic acid are synthesized separately and then coupled, lends itself to a semisynthetic approach. For instance, naturally derived or synthetically produced coronafacic acid could be coupled with a variety of synthetic coronamic acid analogues to generate a library of novel compounds.

Derivatization Strategies for Coronatine

The derivatization of coronatine is primarily driven by the need to understand the structural requirements for its biological activity and to develop new agrochemicals with improved properties. nih.gov

Design and Synthesis of Functionalized Coronatine Derivatives

The design and synthesis of functionalized coronatine derivatives have largely focused on modifying the coronafacic acid moiety. The development of a scalable synthesis of coronafacic acid has allowed for the creation of a large library of over 120 analogues. nih.govresearchgate.net These derivatization efforts have involved modifications at various positions of the coronafacic acid structure to probe the key determinants of its herbicidal potency. nih.gov Computational studies, in conjunction with the biological assessment of these derivatives, have provided valuable insights for the rational design of new herbicidal leads based on the coronatine template. nih.govresearchgate.net

Exploration of Structure-Activity Relationships (SAR) within Coronarian Analogues through Synthetic Means

While specific comprehensive structure-activity relationship (SAR) studies on this compound analogues are not extensively documented in publicly available literature, the structural motifs of the molecule—a glycoside backbone with two nitro-substituted ester functional groups—provide a basis for postulating potential SAR. nih.gov The biological activity of this compound and its analogues would likely be influenced by the nature and positioning of these functional groups.

The nitro groups are significant contributors to the molecule's electronic properties and potential for biological interactions. The presence and number of nitro groups can impact the molecule's polarity and its ability to act as a hydrogen bond acceptor, which are critical for interactions with biological targets. researchgate.net Synthetic analogues with variations in the number or position of the nitro groups could exhibit altered biological activities. For instance, the replacement of a nitro group with other electron-withdrawing or electron-donating groups would modulate the electronic character of the ester moieties and, consequently, their reactivity and binding affinities.

The carbohydrate core of this compound also presents opportunities for synthetic modification to explore SAR. Alterations to the stereochemistry of the hydroxyl groups on the oxane ring could lead to significant changes in the molecule's three-dimensional conformation, thereby affecting its fit within a biological receptor. Furthermore, the ester linkages are susceptible to hydrolysis, and modifications to the length or branching of the propanoate chains could influence the compound's metabolic stability and pharmacokinetic properties.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, could be employed to predict the biological activities of designed this compound analogues. rsc.org These in silico approaches can help prioritize the synthesis of compounds with the highest potential for desired biological effects, thereby streamlining the drug discovery process.

Table 1: Postulated Structure-Activity Relationships of this compound Analogues

| Structural Modification | Potential Impact on Biological Activity |

| Variation in number/position of nitro groups | Altered electronic properties and binding affinity |

| Replacement of nitro groups | Modulation of chemical reactivity and target interaction |

| Stereochemical changes in the glycoside core | Conformational changes affecting receptor binding |

| Modification of ester chain length/branching | Influence on metabolic stability and pharmacokinetics |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are integral to the development of sustainable synthetic processes for complex molecules like this compound. nih.gov Given the structure of this compound, which involves esterification and glycosylation steps, several green chemistry strategies can be envisioned for its synthesis.

Esterification, a key reaction in the synthesis of this compound, can be made more environmentally benign by utilizing catalysts that are non-toxic and recyclable. rug.nlsophim.com For instance, solid acid catalysts or enzymatic approaches could replace traditional mineral acids, which often generate significant waste and require neutralization steps. nih.gov The use of biocatalysts, such as lipases, in the synthesis of sugar fatty acid esters has been shown to be effective and can be applied to the esterification of the glycoside core of this compound with 3-nitropropanoic acid. mdpi.com

The synthesis of the glycoside bond itself can also be approached from a green chemistry perspective. Enzymatic glycosylation offers a highly selective and environmentally friendly alternative to traditional chemical methods, which often require the use of protecting groups and hazardous reagents. researchgate.net Furthermore, the use of renewable starting materials for the synthesis of the carbohydrate scaffold would align with the principles of green chemistry.

Solvent selection is another critical aspect of green synthesis. The ideal solvent should be non-toxic, biodegradable, and derived from renewable resources. Water is often the solvent of choice for many enzymatic reactions. If organic solvents are necessary, greener alternatives such as supercritical fluids or ionic liquids could be explored.

A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in incorporating all atoms from the starting materials into the final product. nih.gov Synthetic routes to this compound should be designed to maximize atom economy by minimizing the use of protecting groups and stoichiometric reagents.

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Catalysis | Employing recyclable solid acid or enzymatic catalysts for esterification. |

| Use of Renewable Feedstocks | Utilizing carbohydrates from biomass as starting materials. |

| Safer Solvents and Auxiliaries | Preferential use of water or other green solvents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |

| Maximize Atom Economy | Designing synthetic pathways that minimize waste and byproducts. |

"this compound" is a chemical compound identified with PubChem CID 441560 and the molecular formula C12H18N2O12. It is classified as a member of the oxanes and has been reported to occur naturally in plants such as Lotus pedunculatus and Securigera varia. nih.gov

However, a comprehensive review of available scientific literature regarding "this compound" (PubChem CID 441560) does not yield specific, detailed research findings on its direct molecular and cellular mechanisms of action, including its interactions with biological macromolecules (proteins, nucleic acids, lipid bilayers) or its perturbations of intracellular signaling pathways (receptor agonism/antagonism, enzyme inhibition/activation). While general mechanisms related to "coronary" biology, such as protein binding in coronary artery disease wikipedia.orgnih.govahajournals.orgnih.govcerradopub.com.br, nucleic acid interactions in cardiovascular contexts ahajournals.orgfrontiersin.orgmdpi.comresearchgate.net, and lipid bilayer modulation by various compounds, are broadly discussed in scientific literature, these findings are not specifically attributed to the compound "this compound." Similarly, information on receptor agonism/antagonism and enzyme inhibition/activation is available for other compounds or general biological processes, but not directly for "this compound."

Therefore, it is not possible to generate thorough, informative, and scientifically accurate content for the requested sections (3.1. This compound Interactions with Biological Macromolecules and 3.2. Intracellular Signaling Pathway Perturbations by this compound) focusing solely on the chemical compound "this compound" based on the currently available search results. The article strictly adheres to the instruction to focus solely on the requested topics and to exclude information that falls outside the explicit scope of the specified sections and subsections.

Molecular and Cellular Mechanisms of Action of Coronarian

Intracellular Signaling Pathway Perturbations by Coronarian

Ion Channel Modulation by this compound

While ion channels play a critical role in regulating various physiological processes, including cardiovascular function and neuronal excitability moleculardevices.comfrontiersin.orgopenneurologyjournal.comnih.gov, specific detailed research findings on the direct modulation of ion channels by this compound are not extensively documented in the available literature. Ion channels, such as voltage-gated calcium (Ca2+) and potassium (K+) channels, are fundamental to processes like vascular smooth muscle contraction and relaxation, which influence coronary flow and heart rate moleculardevices.comnih.gov. Although this compound affects these physiological parameters epdf.pub, the precise ion channel targets or mechanisms through which it exerts these effects have not been explicitly elucidated in the provided information.

Cellular Responses to this compound Exposure

Exposure to this compound can elicit specific cellular responses. Notably, a significant cellular response observed is the inhibition of basic fibroblast growth factor (bFGF)-induced proliferation in bovine aorta endothelial cells (BAECs). epdf.pub This suggests an influence on cellular growth and division pathways, particularly those mediated by growth factors in endothelial cells.

Modulation of Gene Expression by this compound

The modulation of gene expression is a fundamental cellular mechanism by which cells respond to internal and external stimuli, influencing various physiological and pathological processes, including those in the cardiovascular system mdpi.comnih.govebi.ac.uk. However, specific detailed research findings on this compound's direct modulation of gene expression are not widely available in the current literature. While changes in gene expression would likely underlie some of this compound's observed biological activities, the precise genes or pathways affected by this compound have not been explicitly identified.

Regulation of Cellular Homeostasis by this compound

Cellular homeostasis, the maintenance of stable internal conditions within a cell, is crucial for optimal cell function, metabolism, growth, and survival qiagen.comnih.govnih.gov. It involves intricate signaling pathways that respond to environmental changes to prevent fluctuations that could compromise cellular integrity nih.gov. Despite the importance of this regulatory process, specific detailed research findings on this compound's direct involvement in the regulation of cellular homeostasis are not widely documented in the available scientific literature.

Biological and Biochemical Interactions of Coronarian in in Vitro and Ex Vivo Systems

Effects of Coronarian on Isolated Cell Lines

No specific data found in scientific literature regarding phenotypic changes induced by the chemical compound this compound in cellular models.

No specific data found in scientific literature regarding the regulation of cell cycle by the chemical compound this compound.

No specific data found in scientific literature regarding oxidative stress responses to exposure to the chemical compound this compound.

This compound in Organ-Specific Tissue Models

No specific data found in scientific literature regarding ex vivo organ bath studies involving the chemical compound this compound.

No specific data found in scientific literature regarding precision-cut tissue slice analysis of the activity of the chemical compound this compound.

The chemical compound "this compound" (PubChem CID 441560) is identified as a member of oxanes with the molecular formula C12H18N2O12 and a molecular weight of 382.28 g/mol . It has been reported to occur naturally in plants such as Lotus pedunculatus and Securigera varia. nih.gov

Despite its identification as a chemical entity, a comprehensive review of scientific literature focusing on the direct biological and biochemical interactions of the specific chemical compound "this compound" (PubChem CID 441560) in modulating metabolic, inflammatory, apoptotic, or autophagic pathways in in vitro and ex vivo systems reveals a significant lack of documented research. The available scientific literature predominantly discusses "coronary" in the context of cardiovascular biology and diseases, such as coronary artery disease, coronary microembolization, and the associated metabolic, inflammatory, apoptotic, and autophagic pathways within these biological systems, rather than the specific chemical compound "this compound" itself.

Advanced Analytical Methodologies for Coronarian Research

Chromatographic Techniques for Separation and Quantification of Coronarian

Chromatographic techniques are fundamental for the isolation, purification, and quantitative analysis of individual components from complex mixtures, such as plant extracts where this compound is found. These methods leverage differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds. Given this compound's molecular structure (C₁₂H₁₈N₂O₁₂) and its classification as an oxane, it is likely to be a non-volatile compound, making HPLC an appropriate method for its analysis. nih.gov HPLC systems typically consist of a pump, an injector, a separation column, and a detector. Various modes of HPLC, such as reversed-phase HPLC (RP-HPLC), are commonly employed for natural product analysis due to their versatility in separating compounds of varying polarities. RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity. While HPLC is generally applicable for compounds like this compound, specific applications detailing its use for the separation or quantification of this compound were not found in the provided research.

Gas Chromatography (GC) is primarily used for the separation and analysis of volatile or semi-volatile compounds. For non-volatile compounds like this compound, derivatization steps would typically be required to convert them into volatile derivatives before GC analysis. This process involves chemical modification to enhance volatility and thermal stability. GC methodologies are highly sensitive and can provide excellent separation efficiency for complex mixtures. However, the requirement for derivatization can add complexity to the analytical workflow. Specific GC methodologies or applications for the analysis of this compound were not identified in the available information.

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, offering robust tools for comprehensive chemical analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the high separation efficiency of HPLC with the sensitive detection and structural information provided by mass spectrometry. This technique is invaluable for the identification, quantification, and structural elucidation of non-volatile and thermally labile compounds in complex biological matrices. LC-MS can provide molecular weight information and fragmentation patterns, which are crucial for confirming the identity of a compound like this compound. Untargeted LC-MS-based metabolomics profiling is frequently employed in studies to identify and quantify a wide range of metabolites in biological samples. jacc.orgfrontiersin.orgfrontiersin.orgnih.govrsc.org This approach allows for a comprehensive understanding of metabolic changes and the potential identification of novel biomarkers. jacc.orgfrontiersin.org While LC-MS is a powerful tool for analyzing natural products, specific studies detailing its application for the analysis of this compound were not found.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS couples GC with mass spectrometry, offering high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. Similar to GC, non-volatile compounds would require derivatization prior to GC-MS analysis. This technique is widely used in metabolomics for profiling low molecular weight metabolites and identifying compounds by comparing their mass spectra with extensive libraries. nih.govmdpi.comchromatographyonline.comceu.esresearchgate.netnih.govresearchgate.net GC-MS is considered a "gold standard" in quantitative metabolomics due to its high sensitivity. researchgate.net Despite its broad applicability in natural product analysis, specific research findings on the use of GC-MS for this compound were not identified.

Spectroscopic Characterization Techniques for this compound

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and conformational aspects of chemical compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic compounds, including natural products. It provides detailed information about the connectivity of atoms and their spatial arrangement, making it invaluable for conformational studies. Both one-dimensional (e.g., ¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are routinely used to assign chemical shifts, coupling constants, and correlations between nuclei, which collectively define the complete molecular structure. NMR spectroscopy is also a powerful and reliable tool for qualitative and quantitative analyses of molecules in biological samples with high reproducibility. mdpi.com While NMR is essential for confirming the structure of newly isolated natural products, specific NMR spectroscopic data or conformational studies for this compound (CID 441560) were not found in the provided literature.

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. In metabolite profiling, MS is used to identify and quantify a wide range of metabolites in biological samples. jacc.orgplos.orgrsc.org Different ionization techniques (e.g., Electrospray Ionization (ESI), Electron Ionization (EI)) and mass analyzers (e.g., quadrupole, time-of-flight, orbitrap) can be combined to achieve specific analytical goals, such as high resolution, high sensitivity, or tandem MS (MS/MS) for fragmentation analysis. MS/MS experiments, particularly multiple reaction monitoring (MRM), are powerful for targeted quantification and biomarker identification. rsc.orgmdpi.com Metabolite profiling by MS is a key area for disease diagnostics and biomarker discovery. rsc.org While MS is broadly applicable for the characterization and profiling of natural product metabolites, specific research findings on the metabolite profiling of this compound using MS were not identified.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength or wavenumber. When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies. Different functional groups (e.g., hydroxyl (-OH), carbonyl (C=O), nitro (-NO2), and C-H bonds) absorb at characteristic frequencies, allowing for their identification. For this compound, with its hydroxyl groups, ester linkages, and nitro groups, IR spectroscopy would theoretically show strong absorption bands corresponding to these functionalities. For instance, the nitro groups (R-NO2) typically exhibit characteristic asymmetric and symmetric stretching vibrations in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively. Ester carbonyl stretching would appear around 1735 cm⁻¹, and broad O-H stretching bands from the hydroxyl groups would be expected in the 3200-3600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, in contrast, measures the inelastic scattering of monochromatic light (usually from a laser). When light interacts with a molecule, most photons are elastically scattered (Rayleigh scattering). However, a small fraction undergoes inelastic scattering (Raman scattering), where the photons gain or lose energy corresponding to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to vibrations involving changes in polarizability, making it effective for detecting non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could complement IR by providing information on skeletal vibrations and potentially differentiating between various C-C and C-O stretching modes, as well as providing insights into the molecular backbone. While general applications of Raman spectroscopy have been developed for in situ chemical analysis of human coronary arteries to quantify components like lipids and calcium salts ahajournals.orgspiedigitallibrary.orgacs.orgnih.gov, specific vibrational analysis data for the compound this compound itself is not available in the provided search results.

In the absence of specific published IR and Raman spectra for this compound, a detailed analysis of its vibrational modes cannot be provided. However, based on its chemical structure, both techniques would be invaluable for confirming its synthesis, assessing its purity, and studying its interactions in various environments.

Electrochemical Methods for this compound Detection and Analysis

Electrochemical methods involve the study of chemical reactions that involve electron transfer at an interface between an electrode and an electrolyte solution. These methods, including voltammetry, amperometry, and electrochemical impedance spectroscopy (EIS), are highly sensitive and versatile for the detection, quantification, and characterization of electroactive compounds.

Principles: Electrochemical techniques measure electrical properties such as current, potential, or impedance, which are influenced by the redox behavior of the analyte. For a compound to be electrochemically active, it must be able to gain or lose electrons at an electrode surface within a measurable potential range. The presence of functional groups that can be oxidized or reduced (e.g., nitro groups, which are known to be electrochemically reducible) makes a compound amenable to electrochemical analysis.

Applicability to this compound: this compound contains two nitropropanoyloxy groups bcbsm.com. Nitro groups are known to undergo reduction, typically in a multi-electron process, which could be exploited for its electrochemical detection and quantification. Techniques like cyclic voltammetry could be used to study the reduction potentials and mechanisms of the nitro groups, while differential pulse voltammetry or square wave voltammetry could offer enhanced sensitivity for quantitative analysis. Electrochemical biosensors, although primarily discussed in the context of detecting biomarkers for coronary artery disease mdpi.comresearchgate.netnih.govnih.govelectrochemsci.orgelectrochemsci.orgrsc.org, utilize principles that could be adapted for specific compound detection if a suitable recognition element were developed for this compound. However, no specific electrochemical studies or detection methods for the compound this compound have been identified in the provided information.

Radiotracer Applications in this compound Biodistribution Studies

Radiotracer applications involve labeling a compound with a radioactive isotope to track its movement, distribution, and metabolism within a biological system. This technique is crucial for understanding the pharmacokinetics and biodistribution of compounds in vivo, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles.

Principles: A radiotracer is typically a molecule labeled with a radionuclide (e.g., ¹⁸F, ¹¹C, ⁹⁹mTc) that emits detectable radiation (positrons for PET, gamma rays for SPECT). Once administered, the radiolabeled compound behaves chemically and biologically similarly to its unlabeled counterpart, allowing its path and accumulation in different tissues and organs to be monitored using imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) radiologyinfo.org.

Applicability to this compound: To study the biodistribution of this compound, it would first need to be synthesized with a suitable radioactive isotope. For instance, if a carbon atom in its structure could be replaced with ¹¹C or a fluorine atom introduced (though this compound does not naturally contain fluorine), then PET imaging could be employed. The presence of oxygen atoms and a complex carbohydrate-like backbone might also offer opportunities for labeling strategies. Radiotracer studies are commonly used in cardiovascular imaging to assess myocardial perfusion or identify disease markers radiologyinfo.orgahajournals.orgasnc.orgdicardiology.comnih.govnih.govnih.govsnmjournals.org. While the general principles of radiotracer biodistribution are well-established for various compounds acs.orgrevvity.com, specific research on the biodistribution of this compound using radiotracers is not available in the provided search results. Such studies, if conducted, would provide valuable information on how this compound is distributed and cleared from the body, which is essential for understanding its potential biological roles or fate.

This compound (CID 441560) is a defined chemical compound with a known molecular structure. While advanced analytical methodologies such as IR and Raman spectroscopy, electrochemical methods, and radiotracer applications are powerful tools for characterizing chemical compounds, specific research detailing the application of these techniques directly to this compound was not found in the reviewed literature. However, based on its chemical structure, this compound would theoretically be amenable to analysis by these methods, which could provide comprehensive insights into its vibrational characteristics, electrochemical behavior, and biodistribution within biological systems. Further research focusing on these analytical aspects of this compound could significantly enhance the understanding of this compound.

Computational and Theoretical Studies of Coronarian

Quantum Chemical Calculations of Coronarian

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, rooted in quantum mechanics, can predict a wide range of molecular characteristics without the need for empirical data.

Electronic Structure and Reactivity Descriptors

A thorough investigation into the electronic structure of this compound would typically involve the calculation of various molecular orbitals and the electron density distribution. From these, a set of reactivity descriptors can be derived to predict how the molecule might behave in chemical reactions.

Key Electronic Structure and Reactivity Descriptors:

| Descriptor | Description | Potential Insights for this compound |

| Highest Occupied Molecular Orbital (HOMO) | The outermost orbital containing electrons. | Indicates the ability to donate electrons, suggesting regions susceptible to electrophilic attack. |

| Lowest Unoccupied Molecular Orbital (LUMO) | The innermost orbital without electrons. | Indicates the ability to accept electrons, highlighting regions prone to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around the molecule. | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrostatic interactions. |

| Global Reactivity Descriptors | Includes electronegativity, chemical hardness, and softness. | Provides a quantitative measure of the overall reactivity of the molecule. |

Spectroscopic Property Predictions for this compound

Quantum chemical calculations are also instrumental in predicting the spectroscopic signatures of a molecule. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a compound.

Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Properties | Importance for this compound |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | Would help identify characteristic functional groups such as the nitro (NO2), hydroxyl (OH), and ester (C=O) groups present in this compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (¹H and ¹³C). | Would predict the resonance of each unique proton and carbon atom, aiding in the structural elucidation and confirmation of the molecule. |

| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths. | Would provide information about the electronic transitions within the molecule, which could be related to its color and photostability. |

Conformational Analysis and Energetics of this compound

The three-dimensional structure of a molecule is crucial to its function. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.

A computational conformational analysis of this compound would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the rotatable bonds to identify stable conformers (local minima on the PES).

Geometry Optimization: Calculating the lowest energy geometry for each identified conformer.

Relative Energy Calculation: Determining the energy difference between conformers to identify the most stable (global minimum) conformation.

This analysis would be critical for understanding how this compound might fit into a biological receptor or interact with other molecules.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing for the study of complex processes such as ligand-protein binding and membrane transport.

Ligand-Protein Docking and Binding Affinity Predictions for this compound

To understand the potential biological activity of this compound, MD simulations are often preceded by molecular docking studies.

Typical Workflow for Docking and Binding Affinity Prediction:

Target Identification: Identifying a specific protein target that this compound might interact with based on its known biological context or structural similarity to other known ligands.

Molecular Docking: Computationally placing the most stable conformer of this compound into the binding site of the target protein to predict the preferred binding orientation.

Binding Affinity Calculation: Using scoring functions or more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the strength of the interaction (binding free energy).

Such studies would be purely speculative without experimental data suggesting a biological target for this compound.

Membrane Permeation and Diffusion Studies of this compound

MD simulations can also be used to model how a molecule like this compound might cross a biological membrane, a key factor in its bioavailability.

Simulating Membrane Permeation:

A model lipid bilayer is constructed to represent a cell membrane.

this compound is placed in the aqueous phase near the membrane.

An MD simulation is run to observe the spontaneous diffusion of the molecule across the membrane or to calculate the potential of mean force (PMF) for crossing, which provides an estimate of the energy barrier for permeation.

These simulations would provide insights into the passive permeability of this compound, which is essential for its potential as a therapeutic agent.

Unable to Generate Article Due to Lack of Scientific Data on the Chemical Compound "this compound"

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of available research data specifically focused on the computational and theoretical studies of the chemical compound "this compound" (CAS Number: 63505-68-0). As a result, it is not possible to generate the detailed and scientifically accurate article requested in the provided outline.

The term "this compound" is a valid chemical compound, identified in databases such as PubChem. nih.gov It is a member of the oxanes class of organic compounds. nih.gov However, dedicated research into its computational chemistry, including its dynamics in biological environments, in silico screening for analogues, pharmacophore modeling, de novo design, and the application of machine learning, appears to be extremely limited or not publicly available.

Searches for information on "this compound" are overwhelmingly dominated by research related to "coronary" artery disease and the cardiovascular system. While there is a vast body of research on the application of computational methods in cardiology, this information is not relevant to the specific chemical compound "this compound" as stipulated in the user's strict instructions.

The user's request requires thorough, informative, and scientifically accurate content for a detailed outline, including subsections such as:

Machine Learning and AI Applications in this compound Research

Without specific studies and published data on these aspects of the "this compound" compound, any attempt to generate the requested article would result in speculation and scientifically inaccurate information, which falls outside the scope of providing factual and reliable content.

Therefore, we must conclude that the request to generate an English article focusing solely on the chemical compound "this compound" according to the provided outline cannot be fulfilled at this time due to the absence of the necessary scientific research and data.

Applications of Coronarian and Its Analogues As Research Tools and Probes

Coronarian as a Chemical Probe for Target Validation

Chemical probes are small molecules designed to perturb a specific biological target with high selectivity and potency, enabling the study of protein function in complex biological systems. For this compound to serve as a chemical probe for target validation, it would ideally exhibit selective binding to a particular protein or enzyme, leading to a measurable biological effect. The sugar scaffold of this compound could potentially facilitate interactions with carbohydrate-binding proteins or enzymes involved in glycosylation pathways. The nitropropanoyloxy groups might also offer sites for chemical modification or contribute to specific interactions.

In a hypothetical scenario, if this compound were found to modulate a specific biological process (e.g., a cellular signaling pathway), its use as a chemical probe would involve:

Affinity and Selectivity Profiling: Demonstrating that this compound binds to its intended target with high affinity and exhibits minimal off-target interactions across the proteome. This would typically involve techniques such as quantitative proteomics, thermal proteome profiling (TPP), or activity-based protein profiling (ABPP).

Structure-Activity Relationship (SAR) Studies: Modifying the this compound scaffold to identify key functional groups responsible for target engagement and biological activity. Analogues with varying substituents on the glucopyranose ring or the nitropropanoyloxy chains could be synthesized and tested to optimize potency and selectivity.

Phenotypic Validation: Confirming that the biological effect observed with this compound is indeed mediated through its interaction with the proposed target. This could involve genetic knockdown or knockout of the target, or the use of orthogonal chemical tools.

While there are no specific research findings detailing this compound's direct use as a chemical probe, the principles of chemical probe development could be applied to its scaffold if a relevant biological activity were identified.

Use of Labeled this compound in Mechanistic Investigations

Labeled compounds are indispensable in mechanistic investigations, allowing researchers to track the compound's distribution, metabolism, and interaction with biological components. If this compound were to be employed in such studies, it could be synthesized with isotopic labels (e.g., ¹⁴C, ³H, ¹³C, ¹⁵N) or reporter tags (e.g., fluorescent dyes, biotin).

Isotopic Labeling: Incorporating stable or radioactive isotopes into the this compound structure would enable its detection and quantification in biological samples. For instance, ¹⁴C-labeled this compound could be used in pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile. ³H-labeled this compound could be employed in receptor binding assays to quantify target occupancy or in cellular uptake studies.

Reporter Tagging: Attaching fluorescent tags to this compound would allow for live-cell imaging to visualize its localization within cells, its trafficking pathways, or its interaction with specific organelles. Biotinylated this compound could be used in pull-down assays to identify and isolate proteins that directly interact with the compound.

Mechanistic Pathway Elucidation: Labeled this compound could help elucidate the downstream signaling pathways or cellular events triggered by its interaction with a biological target. For example, if this compound affects gene expression, labeled variants could help determine if it directly binds to DNA or RNA, or if its effects are mediated through protein-protein interactions.

The presence of hydroxyl groups on the glucopyranose ring and ester linkages in this compound's structure suggests potential sites for chemical modification to introduce such labels without drastically altering its core properties.

This compound in Assay Development for Biochemical Screening

The development of robust and sensitive biochemical assays is crucial for high-throughput screening (HTS) in drug discovery and for characterizing molecular interactions. This compound, or its derivatives, could theoretically be integrated into assay development in several ways, particularly if it exhibits enzymatic activity, acts as a substrate, or functions as an inhibitor or activator of a specific enzyme.

Substrate or Inhibitor Analogues: If this compound were found to be a substrate for a particular enzyme, modified versions could be developed as chromogenic or fluorogenic substrates for enzyme activity assays. Conversely, if it acts as an inhibitor, labeled this compound could be used in competitive binding assays to screen for new inhibitors.

Binding Assays: this compound, especially if labeled, could be used as a tracer in various binding assays, such as fluorescence polarization (FP), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC), to quantify its binding affinity to target proteins and to screen libraries of compounds for competitive binders.

Enzymatic Assays: If this compound or its analogues possess intrinsic enzymatic activity, they could form the basis of novel biochemical assays. For instance, if this compound were to participate in a reaction that produces a detectable signal (e.g., light, color change), it could be used to quantify the activity of an enzyme that processes it.

The potential for this compound to be a part of such assays would depend on its specific biological interactions, which are not currently detailed in the general literature.

Development of Optogenetic or Chemogenetic Tools Incorporating this compound Scaffolds

Optogenetics and chemogenetics are powerful techniques that enable precise control over biological processes, typically neuronal activity, using light or designer drugs, respectively. nih.govfrontiersin.orgnih.gov These tools involve genetically engineered proteins (opsins for optogenetics, DREADDs for chemogenetics) that respond to specific external stimuli. nih.gov

For this compound scaffolds to be incorporated into such tools, it would require significant engineering and a demonstrated ability of this compound or its derivatives to interact with or activate these engineered proteins. This is a highly advanced application and would likely involve:

Chemogenetic Ligand Design: If a specific receptor or enzyme could be engineered to bind this compound or a derivative with high affinity and selectivity, this compound could potentially serve as a "designer drug" to activate or inhibit that engineered protein. This would require rational design or high-throughput screening of this compound analogues against a library of engineered receptors. The nitropropanoyloxy groups, being chemically reactive or modifiable, might offer avenues for such interactions.

Optogenetic Sensitization (Indirect): While this compound itself is unlikely to be a direct light-sensitive component, it could theoretically be part of a larger molecular construct that, upon light activation, releases this compound or a derivative, which then exerts a biological effect. This would be an indirect application, where the this compound scaffold acts as a payload or a component of a photoactivatable caged compound.

Scaffold for Conjugation: this compound's glucopyranose core offers multiple hydroxyl groups that could be functionalized for conjugation to light-sensitive moieties (for optogenetics) or to ligands for engineered receptors (for chemogenetics). This would leverage this compound as a biocompatible scaffold to deliver or present the active component of the optogenetic or chemogenetic tool.

Given the complexity of optogenetic and chemogenetic tool development, and the lack of reported biological activities for this compound beyond its natural occurrence, this application remains highly theoretical and would necessitate extensive foundational research into this compound's specific molecular interactions.

Emerging Research Directions and Future Perspectives on Coronarian

Integration of Multi-Omics Data in Coronarian Studies

A singular approach often provides an incomplete picture of a compound's interaction with a complex biological system. azolifesciences.comthermofisher.com The integration of multiple "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a holistic strategy to decipher the multifaceted effects of this compound. azolifesciences.commdpi.com By combining these data layers, researchers can move beyond a one-dimensional view to construct comprehensive network models of this compound's activity. mdpi.combrjac.com.br

Future research will focus on using multi-omics to identify the full spectrum of molecular changes induced by this compound in cellular models. For instance, transcriptomics can reveal alterations in gene expression, while proteomics can identify downstream changes in protein abundance and post-translational modifications. thermofisher.com Metabolomics, in turn, can capture the ultimate phenotypic output by measuring shifts in small molecule metabolites. azolifesciences.com This integrated approach is crucial for identifying not only the primary targets of this compound but also its off-target effects and the compensatory mechanisms that cells employ in response to its presence. frontlinegenomics.com Machine learning and advanced bioinformatics will be essential for analyzing these large, complex datasets to identify robust biomarker signatures and previously unknown regulatory pathways affected by this compound. azolifesciences.commdpi.com

Table 1: Hypothetical Multi-Omics Data Integration in Response to this compound Treatment

| Omics Layer | Key Findings | Potential Implication |

|---|---|---|

| Transcriptomics (RNA-Seq) | Upregulation of 25 genes in the XYZ signaling pathway; Downregulation of 15 genes related to cell proliferation. | This compound may activate the XYZ pathway while inhibiting cell growth. |

| Proteomics (Mass Spectrometry) | Increased phosphorylation of Protein-A; Decreased abundance of Cyclin-B. | Confirms activation of XYZ pathway and suggests a mechanism for cell cycle arrest. |

| Metabolomics (NMR Spectroscopy) | Accumulation of Metabolite-C; Depletion of Metabolite-D. | Indicates a shift in cellular energy metabolism, potentially linked to the observed effects on proliferation. |

Advanced Imaging Techniques for Spatiotemporal Analysis of this compound Action

Understanding where and when this compound acts within a living cell is critical to elucidating its function. While traditional microscopy provides static snapshots, advanced imaging techniques offer the ability to track single molecules in real-time and in three dimensions. nsf.govannualreviews.orgsemanticscholar.org Techniques such as 3D single-molecule tracking (3D-SMT) and super-resolution microscopy are set to revolutionize our understanding of this compound's dynamics. semanticscholar.org

These methods will allow researchers to directly visualize this compound interacting with its target proteins in their native cellular environment, providing unprecedented spatial and temporal resolution. annualreviews.orgnih.gov For example, researchers could label this compound with a fluorescent probe and track its journey from the cell membrane to its subcellular destination, measuring its diffusion dynamics and residence time at specific locations. nsf.gov This spatiotemporal data is invaluable for validating target engagement and understanding the kinetics of the compound's action, bridging the gap between molecular structure and cellular function. chanzuckerberg.com

Bioorthogonal Chemistry Applications in this compound Research

Bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, offers powerful tools for studying this compound. escholarship.orgnih.govwikipedia.org Coined by Carolyn R. Bertozzi, this field enables the precise labeling and tracking of biomolecules in real time. wikipedia.org By incorporating a small, inert chemical handle (a "chemical reporter") onto the this compound molecule, researchers can use a complementary probe to visualize, isolate, and identify its binding partners. wikipedia.org

Future applications will involve using techniques like copper-free click chemistry or tetrazine ligations to attach fluorescent dyes, affinity tags, or photo-crosslinkers to this compound within live cells. escholarship.orgnih.govoregonstate.edu This will enable researchers to perform proteome-wide identification of this compound's targets and off-targets, providing a more complete picture of its cellular interactome. nih.gov Such methods are crucial for validating the intended mechanism of action and uncovering previously unsuspected biological roles. nih.gov

Table 2: Bioorthogonal Strategies for this compound Target Identification

| Strategy | Description | Research Goal |

|---|---|---|

| Fluorescence Tagging | A this compound analogue with an azide group is introduced to cells, followed by a cyclooctyne-linked fluorophore. | Visualize the subcellular localization of this compound using super-resolution microscopy. |

| Affinity-Based Pulldown | A this compound analogue with a terminal alkyne is used to treat cell lysates, followed by reaction with an azide-biotin probe to capture binding partners on streptavidin beads. | Identify direct protein targets of this compound via mass spectrometry. |

| Photo-Crosslinking | A this compound analogue containing a photo-reactive group is used to covalently link the compound to its binding partners upon UV irradiation. | Capture transient or weak interactions that may be missed by other methods. |

Exploration of Novel Synthetic Pathways for Sustainable this compound Production

As research into this compound progresses, the need for efficient and sustainable methods for its synthesis becomes paramount. Current synthetic routes may be lengthy, low-yielding, or rely on expensive and toxic transition metals. rub.de Future research will focus on developing novel synthetic pathways that are more environmentally friendly and economically viable. rub.denih.gov

This includes the exploration of biocatalysis, where enzymes are used to perform complex chemical transformations with high selectivity, and the development of synthetic biology approaches to engineer microorganisms to produce this compound or its precursors. nih.govnih.govlbl.gov Additionally, innovative chemical strategies, such as C-H bond functionalization, could dramatically shorten synthetic routes by allowing for the direct modification of the molecule's core structure, bypassing the need for traditional functional group manipulations. techexplorist.com These advancements are key to ensuring a reliable and sustainable supply of this compound for extensive preclinical and potentially clinical investigation. rub.de

Theoretical Advancements in Predicting this compound Behavior

Computational and theoretical chemistry are becoming indispensable tools for predicting the behavior of small molecules, thereby accelerating the discovery process. nih.govnih.gov For this compound, advancements in quantum mechanics, molecular dynamics simulations, and machine learning can provide profound insights into its properties and interactions. nih.govunt.edu

Future theoretical work will aim to build highly accurate models that can predict how this compound binds to its target proteins, the conformational changes it induces, and its ADME (absorption, distribution, metabolism, and excretion) properties. columbia.edu Quantitative structure-activity relationship (QSAR) studies can be employed to predict the activity of novel this compound derivatives, guiding the synthesis of more potent and selective analogues. nih.gov These in silico approaches can significantly reduce the time and cost associated with experimental screening by prioritizing the most promising candidate molecules for synthesis and testing. columbia.eduuni-lj.si

Interdisciplinary Approaches to Unravel Complex Biological Roles of this compound

The complex questions posed by a novel compound like this compound cannot be answered by a single discipline. Unraveling its full biological role requires a deeply integrated, interdisciplinary approach that combines chemistry, biology, pharmacology, and computational science. dovepress.combioengineer.org

Future research will be characterized by collaborations between synthetic chemists designing new this compound analogues, cell biologists testing their effects in disease models, structural biologists solving the structures of this compound-protein complexes, and computational biologists integrating the data to build predictive models. bioengineer.org This systems biology approach is essential for understanding how the molecular-level interactions of this compound translate into cellular and, ultimately, organismal-level responses. dovepress.comresearchgate.net Such collaborations are crucial for navigating the complexities of biological systems and for the successful translation of fundamental discoveries into tangible therapeutic applications. bioengineer.orgnih.gov

Ethical Considerations in Fundamental Research of Novel Compounds like this compound

The exploration of any novel bioactive compound carries with it a set of ethical responsibilities. fctemis.orgsolubilityofthings.com As a fundamental principle, research involving this compound must be conducted with the highest degree of integrity, honesty, and transparency. solubilityofthings.com This includes the accurate reporting of all findings, whether they support or contradict initial hypotheses. acs.org

A key ethical consideration is the potential for dual-use, where fundamental knowledge about this compound's biological activity could be misapplied. acs.orgnih.gov Researchers have an obligation to consider the potential societal impacts of their work and to communicate their findings responsibly. solubilityofthings.com Furthermore, as research progresses, all studies must adhere to strict ethical guidelines, particularly concerning any future in vivo experiments. fctemis.org Open dialogue within the scientific community and with the public is essential to ensure that the pursuit of knowledge is aligned with societal values and the betterment of human health. nih.govchemistryworld.com

常见问题

Q. How should researchers address outliers in this compound's pharmacokinetic datasets?

- Methodological Answer : Apply ’s outlier detection framework:

- Use Grubbs’ test or Mahalanobis distance for statistical identification.

- Investigate biological plausibility (e.g., genetic polymorphisms) before exclusion.

- Report outlier handling methods transparently in supplementary materials .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。